molecular formula C24H18Cl2N4O2S B6488080 5-[(2,4-dichlorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 887223-00-9

5-[(2,4-dichlorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B6488080
CAS No.: 887223-00-9
M. Wt: 497.4 g/mol
InChI Key: HXTWVAYYBDDBFZ-UHFFFAOYSA-N
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Description

This compound features a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core, substituted with a 2,4-dichlorophenyl group, a 1,2,3,4-tetrahydroisoquinoline moiety, and a furan-2-yl group. The dichlorophenyl group may enhance binding affinity to hydrophobic enzyme pockets, while the tetrahydroisoquinoline moiety could influence pharmacokinetics, such as blood-brain barrier penetration .

Properties

IUPAC Name

5-[(2,4-dichlorophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Cl2N4O2S/c25-16-7-8-17(18(26)12-16)20(29-10-9-14-4-1-2-5-15(14)13-29)21-23(31)30-24(33-21)27-22(28-30)19-6-3-11-32-19/h1-8,11-12,20,31H,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTWVAYYBDDBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(C3=C(C=C(C=C3)Cl)Cl)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and pharmacological differences:

Compound Name/ID Core Structure Key Substituents Pharmacological Activity Physicochemical Properties
Target Compound [1,2,4]triazolo[3,2-b][1,3]thiazole 2,4-Dichlorophenyl, tetrahydroisoquinoline, furan-2-yl, 6-ol Hypothesized antifungal/antimicrobial Moderate solubility (due to -OH), moderate logP
5-(4-Chlorophenyl)-3-(2-furyl)-1,2,4-triazolo[3,4-a]isoquinoline [1,2,4]triazolo[3,4-a]isoquinoline 4-Chlorophenyl, furan-2-yl Antimicrobial (reported) Low solubility, high lipophilicity
5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole [1,2,4]triazolo[3,2-b][1,3]thiazole 2,4-Difluorophenyl, methyl Not explicitly stated (likely similar) High lipophilicity (fluorine substituents)
5-[(3-Chlorophenyl)(4-ethylpiperazinyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol [1,2,4]triazolo[3,2-b][1,3]thiazole 3-Chlorophenyl, 4-ethylpiperazinyl, ethyl, 6-ol Potential CNS activity Enhanced solubility (piperazinyl group)
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole 4-Methoxyphenyl, pyrazolyl, variable R groups Antifungal (lanosterol demethylase inhibition) Variable solubility (depends on R groups)

Key Differences and Implications

Core Heterocycle Variations: The target compound’s [1,2,4]triazolo[3,2-b][1,3]thiazole core differs from the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in , which replaces the thiazole with a thiadiazole. Compared to the triazolo-isoquinoline in , the tetrahydroisoquinoline in the target compound may reduce planar rigidity, influencing membrane permeability .

Substituent Effects: Halogenated Aryl Groups: The 2,4-dichlorophenyl group in the target compound may provide stronger van der Waals interactions compared to mono-chloro () or difluoro () analogs. Fluorine substituents () typically enhance metabolic stability but reduce π-π stacking . Hydrophilic Moieties: The 6-ol group improves aqueous solubility relative to non-hydroxylated analogs (e.g., ).

Pharmacological Activity: Molecular docking studies in suggest triazolo-thiadiazoles inhibit fungal lanosterol 14α-demethylase. The target compound’s triazolo-thiazole core may share this mechanism but with altered potency due to differences in heterocycle electronics .

Physicochemical Properties :

  • The hydroxyl group in the target compound lowers logP compared to lipophilic analogs like , balancing solubility and membrane permeability.
  • Fluorine substitution () increases metabolic stability but may reduce solubility, whereas chlorine (target compound) offers stronger hydrophobic interactions .

Research Findings and Contradictions

  • Antifungal Potential: demonstrates that triazolo-thiadiazoles with pyrazolyl groups inhibit fungal enzymes. The target compound’s structural similarity suggests analogous activity, but the absence of a pyrazole moiety may reduce efficacy .
  • Solubility vs. Bioavailability: While the 6-ol group improves solubility (target compound), the tetrahydroisoquinoline’s bulkiness (vs. piperazinyl in ) could limit absorption, highlighting a trade-off in design .
  • Contradictory Substituent Effects : ’s fluorinated compound prioritizes stability, whereas the target compound’s dichlorophenyl group emphasizes binding affinity. These differences underscore the need for target-specific optimization .

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